Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is unique due to its specific structural features, which combine a pyrazole ring with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-13-9(3-4-12-13)7-5-11-6-8(7)10(14)15-2/h3-4,7-8,11H,5-6H2,1-2H3 |
InChI Key |
ZIWLFYRFZPNEKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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